

Navigating Fungicide Resistance: A Comparative Analysis of Furametpyr and Other Fungicides

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Compound of Interest

Compound Name: *Furametpyr*

Cat. No.: *B1674270*

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For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management. This guide provides a detailed comparison of **Furametpyr**, a succinate dehydrogenase inhibitor (SDHI) fungicide, with other alternatives, supported by experimental data. The focus is on the mechanisms of resistance and the patterns of cross-resistance observed in key plant pathogens.

Understanding Fungicide Resistance: The Case of SDHIs

Succinate dehydrogenase inhibitors (SDHIs), classified under FRAC Group 7, are a class of fungicides that target the mitochondrial respiratory chain in fungi. They function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, which plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

However, the efficacy of SDHIs can be compromised by the development of resistance in fungal populations. The primary mechanism of resistance to SDHI fungicides involves mutations in the genes encoding the subunits of the SDH enzyme, specifically the SdhB, SdhC, and SdhD subunits. These mutations can alter the binding site of the fungicide, reducing its inhibitory effect. A secondary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Cross-Resistance Patterns of Furametpyr and Other SDHI Fungicides

Cross-resistance occurs when a fungal strain resistant to one fungicide also exhibits resistance to other fungicides, typically those with the same mode of action. Within the SDHI class, the patterns of cross-resistance can be complex and are often dependent on the specific mutation in the SDH enzyme and the chemical structure of the fungicide.

A key study on *Sclerotinia sclerotiorum*, a significant plant pathogen, provides valuable quantitative data on the cross-resistance profile of **Furametpyr** in comparison to other SDHI fungicides. The resistance factor (RF), which is the ratio of the EC50 value of a resistant isolate to the EC50 value of a sensitive wild-type isolate, was determined for different genotypes with specific mutations in the SDH gene.

Fungicide	Chemical Group	Wild-type (mEC50 mg/l)	sdhB-H272R (RF)	sdhC-G91R (RF)	sdhC-N75S (RF)	sdhD-H132R (RF)
Boscalid	Pyridine-carboxamide	0.16	>187.5	1.9	1.8	>187.5
Fluopyram	Pyridinyl-ethyl-benzamide	0.14	1.4	1.0	11.2	1.4
Fluxapyroxad	Pyrazole-4-carboxamides	0.05	17.0	1.9	1.6	13.6
Bixafen	Pyrazole-4-carboxamides	0.04	29.8	2.5	1.8	32.8
Furametpyr	Pyrazole-4-carboxamides	0.12	17.2	1.7	1.3	10.6
Isopyrazam	Pyrazole-4-carboxamides	0.05	40.8	2.0	1.7	40.0
Pydiflumetofen	N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide	0.02	1.5	1.0	1.5	1.3

Data sourced from a study on *Sclerotinia sclerotiorum*. The mEC50 is the mean 50% effective concentration for wild-type isolates. RF is the mean Resistance Factor.

This data reveals that mutations in the SDH enzyme can confer varying levels of resistance to different SDHI fungicides. For instance, the *sdhB*-H272R and *sdhD*-H132R mutations result in high resistance to boscalid and isopyrazam, and moderate resistance to fluxapyroxad, bixafen, and **Furametpyr**. In contrast, the *sdhC*-N75S mutation confers notable resistance to fluopyram but has a much lower impact on the other tested SDHIs, including **Furametpyr**. The

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com